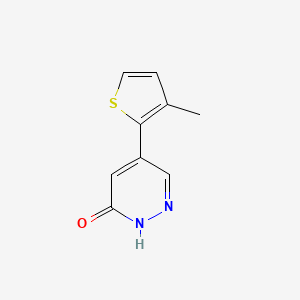
2-cyano-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)pyridine-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyano-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)pyridine-3-sulfonamide is a sulfonamide derivative with the molecular formula C11H13N3O4S2 and a molecular weight of 315.4 g/mol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)pyridine-3-sulfonamide involves several steps. One common method includes the reaction of 3-cyanopyridine with 3-methyl-1,1-dioxo-1lambda6-thiolane-3-amine under controlled conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The mixture is heated to a specific temperature to facilitate the reaction, followed by purification steps to isolate the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and more efficient purification techniques such as crystallization or chromatography. The use of automated systems ensures consistent quality and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-cyano-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)pyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-cyano-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular processes, leading to the compound’s observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide: Another sulfonamide derivative with similar chemical properties.
N-cyanoacetamides: A class of compounds with a cyano group and an amide functional group, known for their diverse biological activities.
Uniqueness
2-cyano-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)pyridine-3-sulfonamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of a pyridine ring, sulfonamide group, and thiolane moiety makes it a versatile compound for various applications.
Eigenschaften
IUPAC Name |
2-cyano-N-(3-methyl-1,1-dioxothiolan-3-yl)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O4S2/c1-11(4-6-19(15,16)8-11)14-20(17,18)10-3-2-5-13-9(10)7-12/h2-3,5,14H,4,6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUZNHESMQBHXMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCS(=O)(=O)C1)NS(=O)(=O)C2=C(N=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![10-Ethyl-4,9-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one](/img/structure/B6633674.png)
![3-Chloro-9,10-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one](/img/structure/B6633682.png)
![3-[1-(2-Chloro-5-hydroxybenzoyl)piperidin-4-yl]propanoic acid](/img/structure/B6633711.png)
![3-[(2-Chloro-5-hydroxybenzoyl)-methylamino]propanoic acid](/img/structure/B6633714.png)
![1-[(2-Chloro-5-hydroxybenzoyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B6633717.png)



![N-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-5-bromoisoquinolin-1-amine](/img/structure/B6633747.png)
![3-bromo-4-chloro-N-[(3-hydroxyphenyl)methyl]-N-methylbenzenesulfonamide](/img/structure/B6633754.png)
![3-bromo-2-fluoro-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]benzamide](/img/structure/B6633763.png)
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1-(2-methylpropyl)imidazol-2-amine](/img/structure/B6633776.png)

![4-Chloro-2-[1-(4-cyanophenyl)ethylamino]-1,3-thiazole-5-carbonitrile](/img/structure/B6633788.png)
